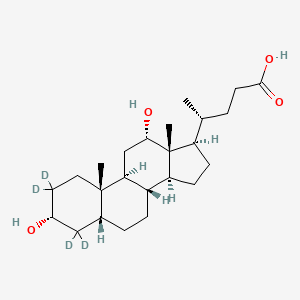
デオキシコール-2,2,4,4-D4酸
説明
デオキシコール酸-d4 (DCA-d4) は、デオキシコール酸 (DCA) の重水素標識誘導体です。DCA は、結腸におけるコール酸の微生物変換によって生成される二次胆汁酸です。 胆汁酸は、脂質消化、コレステロール代謝、シグナル伝達経路において重要な役割を果たします .
2. 製法
デオキシコール酸-d4 の合成経路には、その合成過程における重水素の導入が含まれます。残念ながら、デオキシコール酸-d4 の具体的な反応条件や工業的な生産方法は、広く文書化されていません。研究者は通常、デオキシコール酸の合成中に重水素を導入して、標識化合物を得ています。
3. 化学反応の分析
デオキシコール酸-d4 は、酸化、還元、置換などのさまざまな化学反応を起こす可能性があります。これらの反応で使用される一般的な試薬や条件は、デオキシコール酸の場合と同様です。これらの反応から生成される主要な生成物には、胆汁酸の重水素化誘導体が含まれる可能性があります。
4. 科学研究への応用
デオキシコール酸-d4 は、複数の分野における科学研究に応用されています。
化学: 質量分析 (GC-MS または LC-MS) 研究における定量のための内部標準として使用されます。
生物学: コレステロール代謝に関与する核内受容体に対するその効果について調査されています。
科学的研究の応用
Deoxycholic Acid-d4 finds applications in scientific research across multiple fields:
Chemistry: Used as an internal standard for quantification in mass spectrometry (GC- or LC-MS) studies.
Biology: Investigated for its effects on nuclear receptors involved in cholesterol metabolism.
Medicine: Relevant in studies related to bile acid receptors and brown adipose tissue thermogenesis.
作用機序
デオキシコール酸-d4 は、Gタンパク質共役胆汁酸受容体 TGR5 を活性化します。この活性化は、褐色脂肪組織 (BAT) の熱産生活性を刺激し、エネルギー消費と代謝に影響を与える可能性があります。
生化学分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Deoxycholic-2,2,4,4-D4 acid is involved in various metabolic pathways It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
準備方法
The synthetic routes for Deoxycholic Acid-d4 involve deuterium incorporation during its synthesis. Unfortunately, specific reaction conditions and industrial production methods for Deoxycholic Acid-d4 are not widely documented. researchers typically introduce deuterium during the synthesis of Deoxycholic Acid to obtain the labeled compound.
化学反応の分析
Deoxycholic Acid-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are similar to those for Deoxycholic Acid. Major products formed from these reactions may include deuterated derivatives of bile acids.
類似化合物との比較
デオキシコール酸-d4 は、重水素標識されているためユニークですが、他の関連する化合物には以下が含まれます。
- デオキシコール酸 (無標識型)
- ケノデオキシコール酸-d4 (別の重水素化胆汁酸)
- 構造と機能が異なる他の胆汁酸 .
特性
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-FCSCGBJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745736 | |
| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112076-61-6 | |
| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112076-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1,5-Methenocyclopent[d]azepine(9CI)](/img/new.no-structure.jpg)
![4,5,7,8-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B571158.png)

![Methyl 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B571160.png)

![(1-Benzhydrylazetidin-3-yl)oxy-[2-imino-6-methyl-4-(3-nitrophenyl)-5-propan-2-yloxycarbonyl-1,4-dihydropyridin-1-ium-3-ylidene]methanolate](/img/structure/B571165.png)
![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)

